(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of two fluorine atoms on the biphenyl structure and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of biphenyl derivatives using difluoromethylation reagents .
Industrial Production Methods
Industrial production of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms on the biphenyl structure can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl structure .
Scientific Research Applications
Chemistry
In chemistry, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on biological systems. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it a valuable tool for studying biochemical pathways .
Medicine
In medicine, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential therapeutic applications. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobiphenyl: Similar in structure but lacks the hydroxymethyl group.
4-Fluorobiphenyl: Contains only one fluorine atom on the biphenyl structure.
2,2’-Difluorobiphenyl: Fluorine atoms are positioned differently on the biphenyl structure.
Uniqueness
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxymethyl group.
Biological Activity
(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol, also known by its CAS number 1477478-57-1, is a biphenyl derivative with potential applications in medicinal chemistry. The compound's structure features two fluorine substituents and a hydroxymethyl group, which may influence its biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that biphenyl derivatives exhibit significant antimicrobial activity. For instance, a study on similar compounds showed that modifications in the biphenyl structure could enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 5 mg/mL depending on the specific structure and substituents present .
Compound | MIC (mg/mL) | Target Organisms |
---|---|---|
(2',4'-Difluoro...) | 0.5 - 5 | S. aureus, E. coli |
Related biphenyl analog | 1 - 3 | P. aeruginosa |
Anticancer Activity
The anticancer potential of biphenyl derivatives has been explored in various studies. For example, certain analogues have demonstrated selective inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The fluorinated biphenyls are particularly noted for their enhanced bioactivity due to the electron-withdrawing nature of the fluorine atoms, which can stabilize reactive intermediates during metabolic processes .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways associated with growth and apoptosis in cancer cells.
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which can contribute to their overall therapeutic potential by reducing oxidative stress within cells .
Study on Antimicrobial Efficacy
In a comparative study involving various biphenyl derivatives, this compound was tested against common pathogens. The results indicated a notable reduction in bacterial growth at concentrations as low as 0.5 mg/mL for certain strains, highlighting its potential as an antimicrobial agent.
Anticancer Research
Another study focused on the anticancer properties of fluorinated biphenyls showed that modifications at the para position significantly increased cytotoxicity against breast cancer cell lines. The findings suggest that this compound could be a promising candidate for further development in cancer therapy due to its structural similarities to more potent analogues .
Properties
CAS No. |
885963-44-0 |
---|---|
Molecular Formula |
C13H10F2O |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
[3-(2,4-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2 |
InChI Key |
YHNJLQVNVWXMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CO |
Origin of Product |
United States |
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